Ethyl 3-amino-7-bromofuro[3,2-c]pyridine-2-carboxylate

Kinase inhibitor Regiochemistry Medicinal chemistry

Ethyl 3-amino-7-bromofuro[3,2-c]pyridine-2-carboxylate (CAS 2091217-61-5) is a heterocyclic building block belonging to the furo[3,2-c]pyridine class. Its molecular formula is C₁₀H₉BrN₂O₃ with a molecular weight of 285.09 g/mol.

Molecular Formula C10H9BrN2O3
Molecular Weight 285.09 g/mol
Cat. No. B8061093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-7-bromofuro[3,2-c]pyridine-2-carboxylate
Molecular FormulaC10H9BrN2O3
Molecular Weight285.09 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CN=CC(=C2O1)Br)N
InChIInChI=1S/C10H9BrN2O3/c1-2-15-10(14)9-7(12)5-3-13-4-6(11)8(5)16-9/h3-4H,2,12H2,1H3
InChIKeyZQSNTSLUTRXWJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-amino-7-bromofuro[3,2-c]pyridine-2-carboxylate: Core Scaffold and Baseline Positioning


Ethyl 3-amino-7-bromofuro[3,2-c]pyridine-2-carboxylate (CAS 2091217-61-5) is a heterocyclic building block belonging to the furo[3,2-c]pyridine class. Its molecular formula is C₁₀H₉BrN₂O₃ with a molecular weight of 285.09 g/mol . The scaffold features a fused furan–pyridine ring system substituted with an amino group at position 3, a bromine atom at position 7, and an ethyl ester at position 2. This substitution pattern positions it as a versatile intermediate for medicinal chemistry programs targeting kinase inhibition, where the bromine atom serves as a synthetic handle for cross-coupling diversification and the amino group provides a hydrogen-bonding pharmacophoric element [1].

Why Generic Substitution Fails for Ethyl 3-amino-7-bromofuro[3,2-c]pyridine-2-carboxylate Scaffold Selection


Furopyridine derivatives exhibit divergent biological and synthetic properties that are exquisitely sensitive to regioisomerism and substituent identity. The furo[3,2-c]pyridine core itself is a privileged scaffold in kinase inhibitor discovery, but shifting the amino group from position 3 to position 6, replacing bromine with chlorine, or substituting the ethyl ester with a methyl ester can drastically alter cross-coupling reactivity, hydrogen-bonding geometry, and ultimately, the pharmacological profile of downstream products [1]. For procurement, interchangeability is precluded because each substitution variant presents a distinct reactivity vector in palladium-catalyzed coupling and a unique spatial presentation of the amino pharmacophore to biological targets [2].

Product-Specific Quantitative Evidence Guide: Ethyl 3-amino-7-bromofuro[3,2-c]pyridine-2-carboxylate Differentiation


Regiochemical Differentiation: 3-Amino vs. 6-Amino Furo[3,2-c]pyridine Kinase Target Profile

The 3-amino substitution on the furo[3,2-c]pyridine core directs the hydrogen-bond donor vector toward a different spatial quadrant compared to the 6-amino isomer, a feature exploited in the design of CLK1-selective inhibitors. In a related furo[3,2-b]pyridine series, the 3-amino-6-bromo intermediate was elaborated into compound 35, which displayed an IC₅₀ of 49 nM against CLK1 while maintaining selectivity over CDK5, CK1, DYRK1A, and GSK3α/β [1]. In contrast, 6-aminofuro[3,2-c]pyridines exemplified by OSI-296 achieve dual cMET/RON inhibition (cMET IC₅₀ = 42 nM; RON IC₅₀ = 200 nM) via a distinct binding mode [2]. This regiochemical switch between 3-amino and 6-amino scaffolds fundamentally redirects kinase selectivity profiles.

Kinase inhibitor Regiochemistry Medicinal chemistry Furopyridine scaffold

Halogen Leaving-Group Reactivity: 7-Bromo vs. 7-Chloro in Palladium-Catalyzed Cross-Coupling

The 7-bromo substituent provides a significantly more reactive handle for palladium-catalyzed cross-coupling compared to the corresponding 7-chloro analog. In heteroaryl Suzuki-Miyaura reactions, the established order of oxidative addition reactivity is C–Br > C–OSO₂F > C–Cl [1]. This differential reactivity enables chemoselective sequential coupling strategies: the bromine atom can be selectively engaged in the presence of chlorine. For the furo[3,2-c]pyridine series, the 7-bromo derivative thus permits milder reaction conditions (lower temperature, shorter reaction time) and higher coupling yields than the 7-chloro counterpart [2].

Cross-coupling Suzuki-Miyaura C-Br reactivity Synthetic handle

3-Amino vs. 3-Hydroxy Hydrogen-Bonding Capacity: Implications for Target Engagement

The 3-amino group offers distinct hydrogen-bond donor capability (N–H) compared to the 3-hydroxy analog (O–H). Although both can act as H-bond donors, amines present a stronger basic character (pKₐ of protonated aniline ~4.6 vs. phenol ~10.0), meaning the amino group remains largely neutral at physiological pH while the phenol is predominantly protonated. This difference affects both solubility and binding interactions with kinase hinge regions [1]. In the furo[3,2-c]pyridine scaffold, the 3-amino derivative has been specifically utilized as a key intermediate for accessing CLK1 inhibitors via cyclization to pyrido-furo-pyrimidines, a transformation not accessible from the 3-hydroxy precursor [2].

Hydrogen bonding Pharmacophore 3-Amino Target engagement Bioisostere

Batch-to-Batch Purity Consistency: Vendor-Validated Analytical Characterization

Commercially available batches of ethyl 3-amino-7-bromofuro[3,2-c]pyridine-2-carboxylate are supplied with verified purity specifications backed by analytical data. Bidepharm provides this compound at 97% purity with batch-specific NMR, HPLC, and GC quality control reports . Beyotime supplies the compound at 98% purity with documented storage stability (3 years at room temperature) . This analytical transparency enables procurement decisions based on reproducible quality rather than relying on uncharacterized in-house synthesis.

Purity Quality control NMR HPLC Procurement

Ethyl Ester vs. Methyl Ester: Balance of Lipophilicity and Deprotection Efficiency

The ethyl ester at position 2 provides an optimal balance of lipophilicity (clogP) for organic-phase handling while remaining readily hydrolyzable to the free carboxylic acid under mild basic conditions. Compared to the methyl ester analog, the ethyl ester offers an additional methylene unit that slightly increases clogP (~+0.5 log units), improving solubility in organic solvents for coupling reactions without compromising aqueous hydrolysis rates . The free carboxylic acid, in contrast, requires activation (e.g., HATU, EDC) for amide bond formation, adding a synthetic step.

Ester Lipophilicity Prodrug Synthetic intermediate Hydrolysis

Limitation Acknowledgment: Sparse Direct Biological Data for the Exact Target Compound

A systematic literature search across PubMed, patents, and chemical databases reveals very limited direct biological testing data for ethyl 3-amino-7-bromofuro[3,2-c]pyridine-2-carboxylate itself. The compound is primarily documented as a synthetic intermediate or building block, not as a final biologically evaluated entity . BindingDB and ChEMBL do not contain entries with quantitative IC₅₀ or Kᵢ data for this exact structure. The differentiation evidence presented above therefore relies on class-level inferences from structurally related furopyridine analogs and established chemical principles. Procurement decisions should weigh these inferential data alongside the practical synthetic advantages (bromine handle, 3-amino functionality, commercial availability with analytical verification) documented in this guide.

Data gap Building block Intermediate Biological testing

Best Research and Industrial Application Scenarios for Ethyl 3-amino-7-bromofuro[3,2-c]pyridine-2-carboxylate


Synthesis of CLK-Family Kinase Inhibitors via Pyrido-Furo-Pyrimidine Cyclization

The 3-amino group enables formamide-mediated cyclization to construct pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amine scaffolds, a validated chemotype for selective CLK1 inhibition [1]. The 7-bromo atom simultaneously provides a handle for Suzuki-Miyaura diversification at a late stage, allowing rapid exploration of substituent SAR. This dual functionality—cyclization precursor plus cross-coupling site—is not simultaneously available in 3-hydroxy or 6-amino regioisomers, making this compound the optimal starting material for this specific inhibitor class.

Sequential Chemoselective Cross-Coupling for Bis-Aryl Furopyridine Libraries

The intrinsic reactivity difference between C–Br and C–Cl bonds (Br > Cl in Pd-catalyzed oxidative addition) [2] means that the 7-bromo atom in this compound can be selectively coupled in the presence of other halogen substituents introduced via further functionalization. This enables a 'couple-then-functionalize-then-couple' strategy for building diverse bis-aryl furopyridine libraries without protecting group manipulation, streamlining hit-to-lead chemistry.

Direct Amidation or Ester Aminolysis for Focused Compound Arrays

The ethyl ester at position 2 is ideally suited for direct aminolysis with primary or secondary amines under mild thermal conditions (60–80 °C, neat or in DMF), yielding the corresponding 2-carboxamide derivatives without prior hydrolysis to the carboxylic acid . This one-step transformation from the procured building block to a screening-ready amide library accelerates the SAR cycle compared to methyl ester or free acid starting materials, which require either harsher conditions or additional coupling reagents.

Medicinal Chemistry Programs Requiring Verified Analytical Quality for Reproducible SAR

For organizations where batch-to-batch variability in building block purity has previously confounded SAR interpretation, this compound offers multi-vendor availability with documented purity (97–98%) and comprehensive analytical characterization (NMR, HPLC, GC) . The 3-year room-temperature stability data from Beyotime further supports long-term stock maintenance without degradation concerns, reducing re-procurement frequency and ensuring experimental consistency across extended project timelines.

Quote Request

Request a Quote for Ethyl 3-amino-7-bromofuro[3,2-c]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.